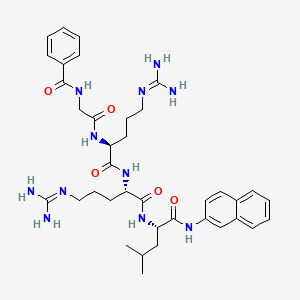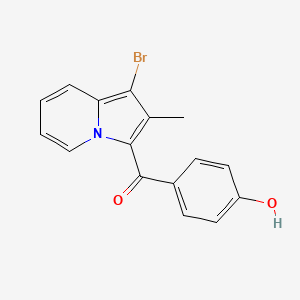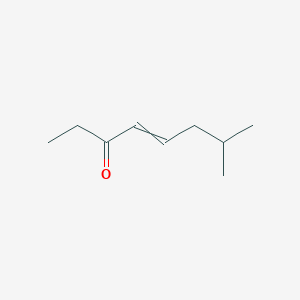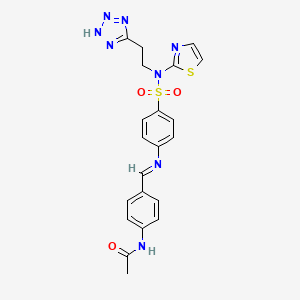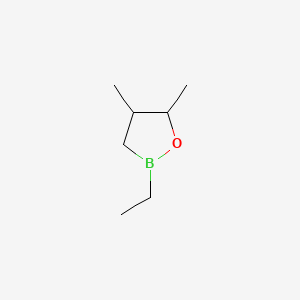
2-Ethyl-4,5-dimethyl-1,2-oxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4,5-dimethyl-1,2-oxaborolane is an organoboron compound with the molecular formula C7H15BO It is characterized by a five-membered ring structure containing both boron and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dimethyl-1,2-oxaborolane typically involves the reaction of boronic acids or boronates with suitable organic substrates under controlled conditions. One common method includes the cyclization of boronic esters with diols in the presence of a catalyst. The reaction is usually carried out under inert atmosphere to prevent oxidation and at temperatures ranging from 50°C to 100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and catalysts is crucial to achieve high yields and product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-4,5-dimethyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or organometallic compounds are employed under mild to moderate conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boron-containing alcohols or hydrocarbons.
Substitution: Various substituted boron compounds.
Applications De Recherche Scientifique
2-Ethyl-4,5-dimethyl-1,2-oxaborolane has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It finds applications in the production of advanced materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism by which 2-Ethyl-4,5-dimethyl-1,2-oxaborolane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The boron atom in the compound can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This property is particularly useful in medicinal chemistry, where boron-containing compounds are designed to interact with specific biological targets.
Comparaison Avec Des Composés Similaires
- 2-Methyl-4,5-dimethyl-1,2-oxaborolane
- 2-Propyl-4,5-dimethyl-1,2-oxaborolane
- 2-Butyl-4,5-dimethyl-1,2-oxaborolane
Uniqueness: 2-Ethyl-4,5-dimethyl-1,2-oxaborolane is unique due to its specific ethyl substitution, which influences its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
74685-45-3 |
|---|---|
Formule moléculaire |
C7H15BO |
Poids moléculaire |
126.01 g/mol |
Nom IUPAC |
2-ethyl-4,5-dimethyloxaborolane |
InChI |
InChI=1S/C7H15BO/c1-4-8-5-6(2)7(3)9-8/h6-7H,4-5H2,1-3H3 |
Clé InChI |
MPUFHUFXRORLAY-UHFFFAOYSA-N |
SMILES canonique |
B1(CC(C(O1)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,6-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14452888.png)
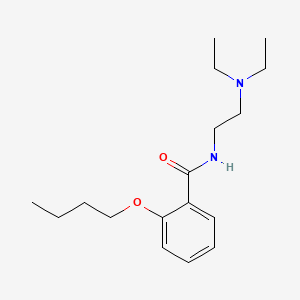
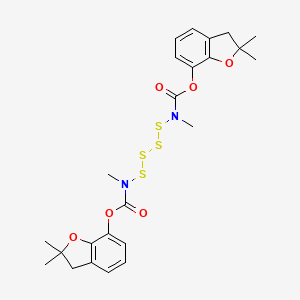
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
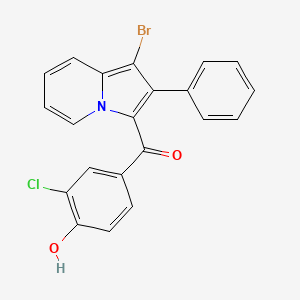
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
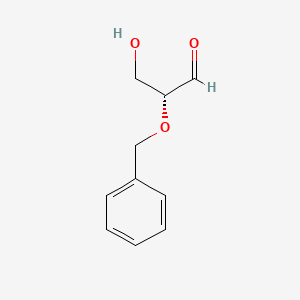
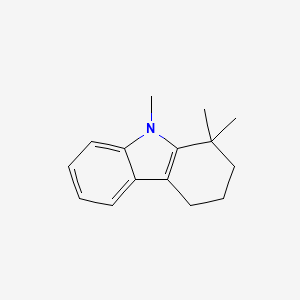
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
